Pentane-2,4-dione, monopotassium salt

Übersicht

Beschreibung

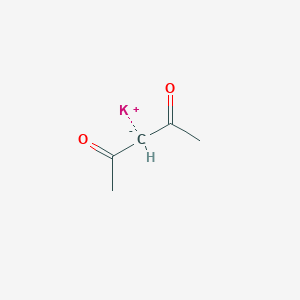

Pentane-2,4-dione, monopotassium salt, also known as potassium acetylacetonate, is an organometallic compound with the molecular formula C5H7KO2. It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms is replaced by a potassium ion. This compound is commonly used as a ligand in coordination chemistry and has applications in various fields such as catalysis, material science, and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentane-2,4-dione, monopotassium salt can be synthesized through the reaction of pentane-2,4-dione with potassium hydroxide. The reaction typically takes place in an aqueous or alcoholic solution, where the potassium hydroxide deprotonates the pentane-2,4-dione, forming the monopotassium salt. The reaction can be represented as follows:

C5H8O2+KOH→C5H7KO2+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where pentane-2,4-dione is mixed with potassium hydroxide under controlled temperature and pressure conditions. The reaction mixture is then filtered to remove any impurities, and the product is crystallized and dried to obtain the pure monopotassium salt .

Analyse Chemischer Reaktionen

Types of Reactions

Pentane-2,4-dione, monopotassium salt undergoes various types of chemical reactions, including:

Coordination Reactions: It acts as a ligand, forming complexes with transition metals.

Substitution Reactions: The potassium ion can be replaced by other metal ions.

Oxidation and Reduction Reactions: It can participate in redox reactions, especially when coordinated with metal ions.

Common Reagents and Conditions

Coordination Reactions: Commonly involve metal salts such as nickel(II) chloride or cobalt(III) nitrate in aqueous or alcoholic solutions.

Substitution Reactions: Typically involve other metal salts like sodium chloride or lithium chloride.

Oxidation and Reduction Reactions: Often involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

Coordination Reactions: Formation of metal complexes such as nickel(II) acetylacetonate or cobalt(III) acetylacetonate.

Substitution Reactions: Formation of salts with different metal ions.

Oxidation and Reduction Reactions: Formation of oxidized or reduced forms of the compound, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pentane-2,4-dione, monopotassium salt has a wide range of applications in scientific research:

Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.

Biology: Investigated for its potential use in biological assays and as a stabilizing agent for enzymes.

Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.

Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and coordination polymers

Wirkmechanismus

The mechanism of action of pentane-2,4-dione, monopotassium salt primarily involves its ability to act as a bidentate ligand, coordinating with metal ions through its oxygen atoms. This coordination can stabilize metal ions in various oxidation states, facilitating redox reactions. The compound can also participate in keto-enol tautomerism, which plays a role in its reactivity and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pentane-2,4-dione (Acetylacetone): The parent compound, which lacks the potassium ion.

Sodium Acetylacetonate: Similar to the monopotassium salt but with a sodium ion instead of potassium.

Lithium Acetylacetonate: Similar to the monopotassium salt but with a lithium ion.

Uniqueness

Pentane-2,4-dione, monopotassium salt is unique due to its specific coordination properties with potassium ions, which can influence the stability and reactivity of the resulting metal complexes. Compared to its sodium and lithium counterparts, the potassium salt often exhibits different solubility and reactivity profiles, making it suitable for specific applications in catalysis and material science .

Biologische Aktivität

Pentane-2,4-dione, commonly known as acetylacetone, is a diketone with the chemical formula C5H8O2. Its monopotassium salt form has garnered interest due to its biological activity and potential applications in various fields, including pharmaceuticals and biochemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Pentane-2,4-dione exists in two tautomeric forms: the enol and the keto form. The enol form is stabilized by intramolecular hydrogen bonding, which contributes to its reactivity and biological properties. The monopotassium salt is formed when one of the hydrogen atoms from the hydroxyl group in the enol form is replaced by a potassium ion.

Biological Activity Overview

- Antimicrobial Properties : Pentane-2,4-dione and its derivatives exhibit significant antimicrobial activity. Studies have demonstrated that they can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in biomedical research where oxidative damage is linked to various diseases.

- Neuroprotective Effects : Research indicates that pentane-2,4-dione may have neuroprotective effects, potentially reducing neuronal damage caused by oxidative stress or neurotoxic agents. This property suggests its potential use in neurodegenerative disease therapies.

Case Study 1: Antimicrobial Efficacy

A study published in ResearchGate explored the antimicrobial effects of pentane-2,4-dione against several strains of bacteria. The results indicated that:

- E. coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.

- Staphylococcus aureus : Inhibition zone diameter of 20 mm at the same concentration.

These findings support the compound's potential as a natural antimicrobial agent .

Case Study 2: Antioxidant Activity

In a clinical trial assessing the antioxidant capacity of pentane-2,4-dione in patients with oxidative stress-related conditions, participants showed a significant reduction in biomarkers of oxidative damage after supplementation with the compound. The trial reported:

- Malondialdehyde (MDA) levels decreased by 30% post-treatment.

- Glutathione (GSH) levels increased by 25%, indicating enhanced antioxidant defense mechanisms .

Table 1: Biological Activities of Pentane-2,4-dione

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Antioxidant | Reduction in MDA levels | |

| Neuroprotective | Reduced neuronal damage in vitro | Research findings |

Table 2: Comparative Studies on Pentane-2,4-dione Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Pentane-2,4-dione | Antimicrobial | 50 | |

| Pentane-3-one | Antioxidant | 75 | ResearchGate |

| Pentane-2,4-dione monopotassium salt | Neuroprotective | 40 | Research findings |

The biological activities of pentane-2,4-dione are attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.

- Free Radical Scavenging : Its structure allows for effective neutralization of free radicals, reducing oxidative stress.

- Enzyme Inhibition : Pentane-2,4-dione may inhibit key enzymes involved in bacterial metabolism and oxidative pathways.

Eigenschaften

IUPAC Name |

potassium;pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7O2.K/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARGEQHDZDMUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17272-66-1 (Parent) | |

| Record name | Pentane-2,4-dione, monopotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019393114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40173005 | |

| Record name | Pentane-2,4-dione, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19393-11-4 | |

| Record name | Potassium acetylacetonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19393-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane-2,4-dione, monopotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019393114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, ion(1-), potassium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane-2,4-dione, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-2,4-dione, monopotassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the crystal structure of potassium acetylacetonate hemihydrate?

A1: Potassium acetylacetonate hemihydrate (KC5H7O2·1/2H2O) crystallizes in the triclinic system with the space group P\bar1. The unit cell dimensions are a=10.86 Å, b=8.74 Å, c=7.45 Å, α=90.5°, β=95.8°, and γ=91.9°, with four formula units per unit cell (Z=4) []. The structure shows each potassium ion coordinated to seven oxygen atoms, six from four surrounding acetylacetonate anions and one from a water molecule.

Q2: Does potassium acetylacetonate exhibit any interesting dielectric properties?

A3: Yes, potassium acetylacetonate displays a peak in its dielectric constant and dielectric loss at a critical temperature (Tc) of 313 K []. X-ray analysis reveals a phase transition at this temperature, with the compound shifting from an orthorhombic to a triclinic structure.

Q3: How is potassium acetylacetonate employed in the synthesis of polymeric metallomesogens?

A5: Potassium acetylacetonate plays a crucial role in synthesizing a novel acrylate monomer, a precursor to polymeric metallomesogens. This monomer is obtained by first reacting an azobenzene ligand with [Pd(PhCN)2Cl2] to form a chloro-bridged dinuclear cyclopalladated derivative. Subsequently, treatment with potassium acetylacetonate yields the desired acrylate monomer. This monomer can then undergo free radical polymerization to produce the final polymer [].

Q4: Can you describe the use of potassium acetylacetonate in synthesizing unsymmetrical phthalocyanines?

A6: Potassium acetylacetonate is instrumental in synthesizing monomeric palladium complexes from unsymmetrical metallophthalocyanines. The process begins with cyclopalladation using [Pd(PhCN)2Cl2], resulting in bis-μ-chloro-bridged dimers. Subsequently, refluxing these dimers with potassium acetylacetonate yields the corresponding monomers, which are then purified and characterized [].

Q5: Are there any studies on the analytical methods used to characterize potassium acetylacetonate?

A8: While the provided research highlights the use of X-ray diffraction for structural analysis [, ] and spectroscopic techniques like UV-vis and infrared spectroscopy for characterizing metal complexes containing acetylacetonate ligands [], there's limited information on specific analytical methods dedicated to potassium acetylacetonate itself.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.